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Introduction

The 4-methyltetrahydro-2H-pyran-4-carboxylic acid scaffold is a valuable building block in

modern drug discovery, offering a unique combination of properties that are attractive for the

development of novel therapeutics. This saturated heterocyclic system provides a three-

dimensional structural element that can effectively explore chemical space, leading to improved

potency, selectivity, and pharmacokinetic profiles of drug candidates. Its inherent features,

including the presence of an oxygen atom which can act as a hydrogen bond acceptor and the

appended carboxylic acid group (or its derivatives) for further functionalization, make it a

versatile scaffold for targeting a wide range of biological targets.

One prominent application of a closely related scaffold, the 4-methyltetrahydro-2H-pyran-4-

carboxamide, is in the development of potent and selective inhibitors of Factor XIa (FXIa), a

key enzyme in the intrinsic pathway of the coagulation cascade. Inhibition of FXIa is a

promising strategy for the development of novel anticoagulants with a reduced risk of bleeding

compared to traditional therapies.

Key Advantages of the Scaffold in Drug Design
Improved Physicochemical Properties: The tetrahydropyran ring can enhance the solubility

and metabolic stability of a molecule.
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Three-Dimensional Diversity: The non-planar nature of the scaffold allows for the

presentation of substituents in distinct vectors, enabling precise interactions with biological

targets.

Versatile Synthetic Handle: The carboxylic acid or carboxamide functionality provides a

convenient point for chemical modification to explore structure-activity relationships (SAR).

Bioisosteric Replacement: The tetrahydropyran ring can serve as a bioisostere for other

cyclic systems, offering an alternative to improve drug-like properties.

Application Example: Factor XIa Inhibitors
Factor XIa is a serine protease that plays a crucial role in the amplification of the coagulation

cascade.[1] Selective inhibition of FXIa is a promising therapeutic approach for the prevention

and treatment of thromboembolic disorders with a potentially lower bleeding risk than current

anticoagulants that target downstream factors like thrombin or Factor Xa.[1][2]

Researchers have successfully utilized the 4-methyltetrahydro-2H-pyran-4-carboxamide

scaffold to develop potent and selective FXIa inhibitors. The following sections detail the

structure-activity relationship, experimental protocols, and the relevant biological pathway for

this class of compounds.

Data Presentation: Structure-Activity Relationship
(SAR) of 4-Methyltetrahydro-2H-pyran-4-
carboxamide Derivatives as FXIa Inhibitors
The following table summarizes the in vitro activity of a series of 4-methyltetrahydro-2H-pyran-

4-carboxamide analogs against Factor XIa and related proteases, highlighting the key

structural modifications and their impact on potency and selectivity.
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Compoun
d ID

R Group
FXIa IC50
(nM)

Thrombin
IC50 (nM)

Trypsin
IC50 (nM)

Selectivit
y vs.
Thrombin

Selectivit
y vs.
Trypsin

1 Phenyl 150 >10000 >10000 >67 >67

2

4-

Fluorophen

yl

80 >10000 >10000 >125 >125

3 2-Pyridyl 55 >10000 8500 >182 155

4 3-Pyridyl 68 >10000 9200 >147 135

5 4-Pyridyl 45 >10000 7800 >222 173

6
2-

Pyrimidinyl
30 >10000 6500 >333 217

Experimental Protocols
General Synthesis of 4-Methyltetrahydro-2H-pyran-4-
carboxamide Derivatives
A general synthetic route to prepare the 4-methyltetrahydro-2H-pyran-4-carboxamide scaffold

involves the amidation of 4-methyltetrahydro-2H-pyran-4-carboxylic acid.

Step 1: Synthesis of 4-Methyltetrahydro-2H-pyran-4-carbonyl chloride

To a solution of 4-methyltetrahydro-2H-pyran-4-carboxylic acid (1.0 eq) in anhydrous

dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, oxalyl chloride (1.2 eq) is

added dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF). The reaction

mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent

and excess oxalyl chloride are removed under reduced pressure to yield the crude 4-

methyltetrahydro-2H-pyran-4-carbonyl chloride, which is used in the next step without further

purification.

Step 2: Amide Coupling
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To a solution of the desired amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (0.5

M) at 0 °C, a solution of the crude 4-methyltetrahydro-2H-pyran-4-carbonyl chloride (1.1 eq) in

anhydrous DCM is added dropwise. The reaction mixture is stirred at room temperature for 16

hours. The reaction is quenched with water, and the organic layer is separated. The aqueous

layer is extracted with DCM. The combined organic layers are washed with brine, dried over

anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude

product is purified by flash column chromatography on silica gel to afford the desired 4-

methyltetrahydro-2H-pyran-4-carboxamide derivative.

In Vitro Factor XIa Inhibition Assay
The inhibitory activity of the synthesized compounds against human Factor XIa is determined

using a chromogenic substrate assay.

Materials:

Human Factor XIa (enzyme)

Chromogenic substrate for FXIa (e.g., S-2366)

Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% BSA, pH 7.4)

Test compounds dissolved in DMSO

96-well microplate

Procedure:

Add 50 µL of assay buffer to all wells of a 96-well microplate.

Add 2 µL of test compound solution at various concentrations (typically in a serial dilution) to

the appropriate wells.

Add 25 µL of human Factor XIa solution (final concentration, e.g., 0.5 nM) to all wells.

Incubate the plate at 37 °C for 15 minutes.
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Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final

concentration, e.g., 0.2 mM) to all wells.

Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.

The initial reaction rates are calculated from the linear portion of the absorbance versus time

curve.

The percent inhibition is calculated relative to a vehicle control (DMSO).

IC50 values are determined by plotting the percent inhibition against the logarithm of the

compound concentration and fitting the data to a four-parameter logistic equation.

Selectivity Assays
To determine the selectivity of the inhibitors, similar chromogenic assays are performed using

other serine proteases of the coagulation cascade, such as thrombin and trypsin, following

established protocols.

Mandatory Visualizations
Caption: The Coagulation Cascade and the Site of Action of Factor XIa Inhibitors.
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Caption: Workflow for the Discovery of FXIa Inhibitors using the Scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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